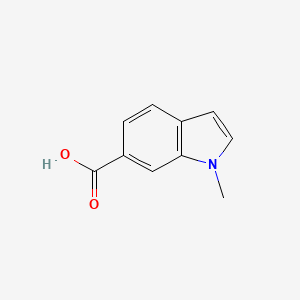

1-methyl-1H-indole-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOGNYSBOIJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600301 | |

| Record name | 1-Methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202745-73-1 | |

| Record name | 1-Methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-6-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community. As a derivative of the indole scaffold, a privileged structure in medicinal chemistry, this molecule serves as a versatile building block for the synthesis of complex organic molecules.[1] Its unique electronic and structural features make it a crucial intermediate in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the fields of materials science and biochemical research.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic structure, featuring a fusion of a benzene ring and a pyrrole ring, with a methyl group at the N1 position of the indole ring and a carboxylic acid group at the C6 position.

Structural Information:

-

2D Structure:

-

3D Conformer:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [2][3][4] |

| Molecular Weight | 175.18 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 202745-73-1 | [2][3] |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and methanol. | Inferred from related compounds[5] |

| InChI Key | DJQOGNYSBOIJKE-UHFFFAOYSA-N | [2][4] |

| SMILES | CN1C=C(C2=C1C=C(C=C2)C(=O)O) | [4] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons (around 3.7-3.9 ppm), distinct aromatic protons on the indole ring, and a downfield signal for the carboxylic acid proton.

-

¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the methyl group, the aromatic carbons of the indole ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically in the 165-175 ppm range).

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), and C-H and C=C stretching vibrations from the aromatic and methyl groups.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from methyl indole-6-carboxylate. This involves the N-methylation of the indole ring followed by the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

Step 1: N-methylation of Methyl indole-6-carboxylate

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl indole-6-carboxylate in a suitable anhydrous solvent like dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C. Allow the mixture to stir for approximately 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield methyl 1-methyl-1H-indole-6-carboxylate.

Step 2: Hydrolysis of Methyl 1-methyl-1H-indole-6-carboxylate

-

Reaction Setup: Dissolve the methyl 1-methyl-1H-indole-6-carboxylate from the previous step in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water.[6]

-

Hydrolysis: Add an excess of a base, like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.[6]

-

Heating: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.[6]

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements: [2]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

First Aid:

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

-

PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

eCrystals - University of Southampton. (2008). This compound. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Methyl-1H-indole-6-carboxylic Acid (CAS: 202745-73-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Methyl-1H-indole-6-carboxylic acid, identified by CAS number 202745-73-1, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indole scaffold, coupled with a reactive carboxylic acid moiety, makes it an ideal starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the characterization, synthesis, and potential applications of this compound, with a focus on practical, field-proven insights for laboratory use.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Core Properties

| Property | Value | Source |

| CAS Number | 202745-73-1 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | 385.1 °C (predicted) | |

| Solubility | Poorly soluble in water (predicted) |

Structural and Crystallographic Data

The three-dimensional structure of this compound has been determined by X-ray crystallography, providing precise insights into its bond lengths, angles, and overall conformation.

The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). The unit cell dimensions are a = 7.3989 Å, b = 11.2007 Å, and c = 20.2402 Å, with cell angles α, β, and γ all being 90°.[3] This crystallographic information is invaluable for computational modeling and structure-based drug design, allowing for the precise docking of this fragment into the active sites of target proteins.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available methyl indole-6-carboxylate.

Step 1: Saponification of Methyl Indole-6-carboxylate

The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

-

Dissolve methyl indole-6-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., in a 2:2:1 ratio).[4]

-

Add lithium hydroxide monohydrate (LiOH·H₂O, approximately 2.5 equivalents) to the solution.[4]

-

Heat the reaction mixture to 60°C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.[4]

-

Dissolve the residue in water and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid (HCl).[4]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield indole-6-carboxylic acid.[4]

Step 2: N-Methylation of Indole-6-carboxylic Acid

The second step is the selective methylation of the indole nitrogen. A practical and environmentally friendly method utilizes dimethyl carbonate (DMC) as the methylating agent.[5][6][7]

Protocol:

-

To a solution of indole-6-carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, approximately 2 equivalents) and dimethyl carbonate (DMC, approximately 3 equivalents).[5][6]

-

Heat the mixture to reflux (around 130°C) and monitor the reaction by TLC or HPLC.[5][6]

-

Cool the reaction mixture to room temperature and add cold water to precipitate the product.[5][6]

-

If an oil forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or tert-butyl methyl ether.[6]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to yield crude this compound.

Caption: Synthetic workflow for this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by silica gel column chromatography.

Protocol for Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl protons, and the carboxylic acid proton. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ would be:

-

Carboxylic acid proton (-COOH): A broad singlet around 12.0-13.0 ppm.

-

Indole ring protons: Aromatic protons in the range of 7.0-8.0 ppm. The specific coupling patterns would allow for the assignment of each proton.

-

N-Methyl protons (-CH₃): A sharp singlet around 3.8-4.0 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule. Predicted chemical shifts (in ppm) in DMSO-d₆ are:

-

Carboxylic acid carbon (-COOH): In the range of 165-175 ppm.

-

Indole ring carbons: Aromatic and heterocyclic carbons between 100-140 ppm.[3]

-

N-Methyl carbon (-CH₃): A signal around 30-35 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and the indole ring.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption between 1680-1710 cm⁻¹.

-

C-N stretch (indole): In the region of 1300-1350 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 175. Subsequent fragmentation may involve the loss of a hydroxyl radical (•OH) to give a peak at m/z = 158, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 130.

Analytical Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound and for monitoring reaction progress.

Reverse-Phase HPLC Method

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to ensure protonation of the carboxylic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm or 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

This method should provide good separation of the product from starting materials and potential byproducts.

Applications in Drug Discovery and Development

This compound serves as a valuable fragment and scaffold in the design of novel therapeutic agents. The indole moiety is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.

As a Scaffold for Multi-Target Kinase Inhibitors

Recent research has highlighted the use of the indole-6-carboxylic acid scaffold in the development of multi-target antiproliferative agents. Derivatives of this compound have been synthesized and shown to target key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]

The general strategy involves modifying the carboxylic acid group to introduce various pharmacophores that can interact with the active sites of these kinases.

Sources

- 1. This compound | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 7. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 8. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-methyl-1H-indole-6-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Within this family, 1-methyl-1H-indole-6-carboxylic acid emerges as a molecule of significant interest, not for a wealth of established biological activities, but for its role as a versatile intermediate in the synthesis of novel therapeutics.[1] This guide delves into the current understanding of this compound, extrapolating its potential from the activities of its close analogs and providing a framework for its future investigation in drug discovery programs. While direct biological data on this compound remains limited, the activities of its derivatives suggest promising avenues for research, particularly in the realm of oncology.

Physicochemical Properties and Synthetic Utility

This compound is a solid organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[2][3] Its structure, featuring a methyl group at the N1 position of the indole ring and a carboxylic acid at the C6 position, makes it a valuable building block in organic synthesis. The carboxylic acid moiety provides a reactive handle for amide bond formation and other derivatizations, enabling the construction of diverse chemical libraries.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.[1] Its stable and reactive nature facilitates straightforward synthetic pathways, making it an attractive starting material for medicinal chemists.[1]

Inferred Biological Activity from Indole-6-Carboxylic Acid Derivatives

While direct biological assays on this compound are not extensively reported in the public domain, the biological activities of structurally related indole-6-carboxylic acid derivatives provide compelling clues to its potential. The indole-6-carboxylic acid scaffold has been identified as a promising framework for the development of multi-target antiproliferative agents.

Recent studies have focused on synthesizing and evaluating derivatives of indole-6-carboxylic acid for their anticancer properties. These investigations have revealed that specific modifications to the indole-6-carboxylic acid core can yield compounds with potent activity against key cancer targets.

Targeting Receptor Tyrosine Kinases in Oncology

A significant body of research points to the potential of indole-6-carboxylic acid derivatives as inhibitors of critical receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Overexpression of these receptors is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]

-

EGFR Inhibition: Certain hydrazone derivatives of indole-6-carboxylic acid have been synthesized and shown to target EGFR.[4] Molecular docking studies have elucidated the binding patterns of these compounds to the EGFR kinase domain, providing a rationale for their inhibitory activity.[5]

-

VEGFR-2 Inhibition: Another class of indole-6-carboxylic acid derivatives, the oxadiazoles, has been designed to target VEGFR-2.[4][5] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy to starve tumors of their blood supply.

The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of an aryl or heteroaryl fragment attached to a linker for potent anti-tumor activity.[4][5] These findings suggest that this compound could serve as a foundational scaffold for the design of novel EGFR and VEGFR-2 inhibitors. The methyl group at the N1 position may influence the compound's pharmacokinetic properties and binding affinity to these receptors.

Cytotoxic and Apoptotic Effects

Derivatives of indole-6-carboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and HT-29 (colon cancer).[4][5] Notably, some of these compounds have shown cancer-selective activity, a highly desirable trait in chemotherapy.

The mechanism of action for these cytotoxic effects has been linked to the induction of apoptosis, or programmed cell death. Studies have shown that potent indole-6-carboxylic acid derivatives can arrest cancer cells in the G2/M phase of the cell cycle and trigger the extrinsic apoptosis pathway.[4][5]

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the activity of its derivatives, we can postulate a potential mechanism of action for novel compounds derived from this compound. By inhibiting EGFR and VEGFR-2, these compounds could disrupt key signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Caption: Hypothetical inhibition of EGFR/VEGFR-2 signaling by a derivative.

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound and its novel derivatives, a systematic experimental approach is required. The following workflows are proposed based on standard practices in drug discovery.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of the test compounds on a panel of cancer cell lines.

Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., HCT-116, HeLa, HT-29) and a non-cancerous control cell line (e.g., normal human fibroblasts) in appropriate media and conditions.

-

Compound Preparation: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO).

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Caption: Workflow for in vitro antiproliferative MTT assay.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the test compounds against specific kinases (e.g., EGFR, VEGFR-2).

Protocol:

-

Reagents: Obtain recombinant human EGFR and VEGFR-2 enzymes, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Assay Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound in a kinase buffer.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for phosphorylation.

-

Detection: Use a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA), to quantify the extent of substrate phosphorylation.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Data Summary and Future Directions

The exploration of this compound and its derivatives presents a compelling opportunity in the field of drug discovery. While the parent compound is primarily recognized as a synthetic intermediate, the potent anticancer activities of its analogs provide a strong rationale for its further investigation.

| Derivative Class | Target | Observed Activity | Cell Lines |

| Hydrazones | EGFR | Cytotoxicity, Apoptosis, G2/M Arrest | HCT-116, HeLa, HT-29 |

| Oxadiazoles | VEGFR-2 | Cytotoxicity, Apoptosis, G2/M Arrest | HCT-116, HeLa, HT-29 |

Future research should focus on:

-

Synthesis of a focused library: Design and synthesize a library of derivatives based on the this compound scaffold, exploring various substitutions at the carboxylic acid position.

-

Comprehensive biological screening: Screen the synthesized compounds against a broad panel of cancer cell lines and a diverse set of kinases to identify potent and selective inhibitors.

-

Pharmacokinetic profiling: Evaluate the drug-like properties of the most promising lead compounds, including their solubility, metabolic stability, and cell permeability.

-

In vivo efficacy studies: Assess the antitumor activity of lead compounds in preclinical animal models of cancer.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Although its own biological activity is not yet well-defined, the demonstrated efficacy of its derivatives, particularly in the context of cancer, underscores the potential of this chemical scaffold. By leveraging the synthetic accessibility of this compound and applying rigorous biological evaluation, researchers can unlock new avenues for the discovery of next-generation targeted therapies.

References

-

This compound | C10H9NO2 | CID 19819261 - PubChem. (URL: [Link])

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. (URL: [Link])

-

Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (URL: [Link])

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. (URL: [Link])

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. (URL: [Link])

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. (URL: [Link])

-

New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. ResearchGate. (URL: [Link])

-

This compound - eCrystals - University of Southampton. (URL: [Link])

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. (URL: [Link])

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. National Institutes of Health. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-methyl-1H-indole-6-carboxylic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

1-methyl-1H-indole-6-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1] Its utility in the development of novel therapeutics, particularly those targeting neurological disorders, underscores the importance of thoroughly characterizing its physicochemical properties.[1] Among these, solubility is a paramount consideration for researchers, scientists, and drug development professionals. The extent to which a compound dissolves in a given solvent system dictates its suitability for various stages of the drug discovery and development pipeline, from synthesis and purification to formulation and in vitro screening. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical predictions and a detailed experimental framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. The interplay of factors such as molecular weight, lipophilicity (logP), and the presence of ionizable functional groups (pKa) governs how the molecule interacts with different solvents.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₉NO₂ | PubChem[2][3][4] |

| Molecular Weight | 175.18 g/mol | PubChem[2][3] |

| Appearance | Solid | Sigma-Aldrich |

| XLogP3-AA (Predicted) | 1.9 | PubChem |

| pKa (Predicted) | ~4-5 (Carboxylic Acid) | General Chemical Principles |

| Melting Point | No data available. The related indole-6-carboxylic acid has a melting point of 249-253 °C. | Sigma-Aldrich |

Note: The XLogP3-AA value suggests a moderate lipophilicity, indicating that the compound will have some affinity for both polar and non-polar environments. The carboxylic acid moiety is the primary acidic functional group, and its pKa is estimated to be in the typical range for aromatic carboxylic acids.

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound in various organic solvents. This principle is governed by the polarity of both the solute and the solvent, as well as specific intermolecular interactions.

The key structural features of this compound that influence its solubility are:

-

The Indole Ring System: This bicyclic aromatic system is largely non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group will strongly favor interactions with polar, protic solvents.

-

The N-Methyl Group (-CH₃): The addition of the methyl group on the indole nitrogen slightly increases the molecule's lipophilicity and removes a potential hydrogen bond donor site compared to the parent indole-6-carboxylic acid.

Based on these features, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds and have a moderate to high polarity, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . The polar carboxylic acid group will be well-solvated, while the indole ring can engage in favorable pi-stacking or dipole-dipole interactions.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol . These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group. However, the non-polar indole backbone may limit the overall solubility compared to highly polar aprotic solvents. Solubility is also anticipated in solvents like Tetrahydrofuran (THF) , which is a polar aprotic solvent with a lower dielectric constant than DMSO or DMF.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane , cyclohexane , and toluene . The dominant non-polar character of these solvents cannot effectively solvate the highly polar carboxylic acid group, leading to poor solubility.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a polar protic solvent like methanol.

Caption: Key intermolecular forces in solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data in a research and development setting. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the workflow for the shake-flask method.

Caption: Experimental workflow for solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial.

-

Add a precise volume of the desired organic solvent (e.g., DMSO, ethanol, THF, etc.) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the filtered supernatant.

-

This concentration represents the thermodynamic solubility of the compound in the specific organic solvent at the chosen temperature. The results are typically expressed in units of mg/mL or µg/mL.

-

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in drug discovery and development. While no definitive quantitative data is readily available in the public domain, a strong theoretical understanding based on its physicochemical properties allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as methanol and ethanol, and poor solubility in non-polar solvents. For precise and application-specific data, the detailed shake-flask protocol provided in this guide offers a robust methodology for the empirical determination of its solubility. This combined theoretical and practical approach empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and biological screening, ultimately accelerating the journey of this important chemical scaffold from the laboratory to potential clinical applications.

References

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility in Pharmaceutical Chemistry. InTech. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19819261, this compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indole-6-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic profile of 1-methyl-1H-indole-6-carboxylic acid, a key heterocyclic compound relevant in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not broadly published, this document leverages established principles of spectroscopy and comparative data from closely related indole analogues to present a robust, predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this compound with confidence.

The methodologies and interpretations herein are grounded in authoritative spectroscopic principles and data from analogous structures, ensuring a scientifically rigorous framework for analysis.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₉NO₂) possesses a core indole scaffold, N-methylated at position 1 and functionalized with a carboxylic acid at position 6.[1] These structural features give rise to a distinct spectroscopic signature. The N-methylation removes the N-H proton signal typical of indole, while the electron-withdrawing carboxylic acid group and the electron-donating effect of the pyrrole nitrogen significantly influence the chemical shifts of the aromatic protons and carbons.

General Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel or synthesized compound like this compound follows a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming identity and purity.

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| COOH | ~12.5 | br s | - | Acidic proton, broad due to exchange. |

| H-7 | ~8.10 | s | - | Deshielded by adjacent carboxyl group. |

| H-4 | ~7.75 | d | ~8.4 | Typical indole aromatic proton. |

| H-5 | ~7.65 | dd | J = ~8.4, ~1.5 | Coupled to H-4 and H-7 (long-range). |

| H-2 | ~7.40 | d | ~3.1 | Pyrrole ring proton, coupled to H-3. |

| H-3 | ~6.60 | d | ~3.1 | Pyrrole ring proton, shielded by nitrogen, coupled to H-2. |

| N-CH₃ | ~3.85 | s | - | N-methyl group singlet. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Atom Position | Predicted δ (ppm) | Rationale |

|---|---|---|

| COOH | ~168.0 | Carboxylic acid carbonyl carbon. |

| C-7a | ~136.5 | Quaternary carbon at ring junction. |

| C-3a | ~129.5 | Quaternary carbon at ring junction. |

| C-2 | ~128.0 | Pyrrole ring CH. |

| C-6 | ~127.0 | Quaternary carbon bearing the carboxyl group. |

| C-4 | ~122.0 | Benzenoid ring CH. |

| C-5 | ~120.0 | Benzenoid ring CH. |

| C-7 | ~110.0 | Benzenoid ring CH. |

| C-3 | ~102.0 | Pyrrole ring CH, shielded by nitrogen. |

| N-CH₃ | ~33.0 | N-methyl carbon. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology: Acquiring FT-IR Data

The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which requires only a small amount of solid sample. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: An FT-IR spectrometer.

-

Procedure (ATR): A small amount of the solid sample is placed directly on the ATR crystal. A spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this molecule will be dominated by features from the carboxylic acid and the substituted indole ring. [2][3][4][5][6][7][8] Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad |

| ~3100 | C-H stretch (sp²) | Aromatic/Pyrrole C-H | Medium |

| ~2950 | C-H stretch (sp³) | N-CH₃ | Medium-Weak |

| ~1680 | C=O stretch | Carboxylic Acid (conjugated) | Strong, sharp |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1300 | C-O stretch | Carboxylic Acid | Strong |

| ~1250 | C-N stretch | Aryl-N | Medium-Strong |

| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium, broad |

The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer. [3]The C=O stretch is expected at a slightly lower wavenumber than a non-conjugated acid due to its attachment to the aromatic ring. [5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers additional structural clues.

Methodology: Acquiring Mass Spectrometry Data

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻.

-

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to a liquid chromatograph (LC-MS).

-

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia to aid ionization) and infused directly or via LC into the ESI source. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₀H₉NO₂ gives an exact mass that can be precisely measured by high-resolution mass spectrometry (HRMS). [1] Table 4: Predicted ESI-MS Data

| m/z (Predicted) | Ion | Rationale |

|---|---|---|

| 176.0655 | [M+H]⁺ | Protonated molecular ion (Positive Ion Mode) |

| 174.0509 | [M-H]⁻ | Deprotonated molecular ion (Negative Ion Mode) |

| 158.0550 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule. |

| 130.0651 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide (decarbonylation). |

| 132.0757 | [M+H - CO₂]⁺ | Decarboxylation of the protonated molecule. |

The fragmentation of indole carboxylic acids often involves initial losses from the carboxylic acid group, such as water or carbon dioxide. [9]The indole ring itself is relatively stable, but can undergo fragmentation leading to smaller ions. [10][11]The loss of •OH (17 Da) and •COOH (45 Da) are also common fragmentation pathways for carboxylic acids under different ionization conditions like Electron Ionization (EI). [9][12]

Conclusion

The structural identity and purity of this compound can be confidently established through a combination of NMR, IR, and MS techniques. This guide provides a predictive spectroscopic profile based on established chemical principles and data from analogous compounds. The key identifying features include:

-

¹H NMR: Distinct signals for the N-methyl group (~3.85 ppm) and the five aromatic protons, with the H-7 proton being the most deshielded.

-

¹³C NMR: The presence of ten distinct carbon signals, including the characteristic carboxylic acid carbonyl at ~168.0 ppm and the N-methyl carbon at ~33.0 ppm.

-

IR: A very broad O-H stretch (3300-2500 cm⁻¹) and a strong, sharp C=O stretch (~1680 cm⁻¹).

-

MS: A protonated molecular ion [M+H]⁺ at m/z 176.0655, with predictable fragmentation patterns involving the loss of water and carbon dioxide.

These predicted data serve as a reliable benchmark for researchers working with this compound, facilitating its unambiguous identification and quality assessment in various scientific applications.

References

-

Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. [Link]

-

Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

-

Gedefaw, D., Singh, A., Deshmukh, A. S., & Singh, J. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(46), 27653–27662. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Organic Chemistry Frontiers. [Link]

-

Al-Azawe, S., & Sarkis, G. Y. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data, 18(1), 109–112. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253). [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Ali, S., Naureen, S., Fatima, I., Ishtiaq, M., Ahmed, M., Khan, K. M., & Perveen, S. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1109-1123. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

NIST. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Lumen Learning. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

-

UCLA. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. (n.d.). EI-MassSpectra of Assorted Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). 1H-Indole, 6-methyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95. [Link]

-

Braun, S., Kalinowski, H.-O., & Berger, S. (2004). 150 and More Basic NMR Experiments. Wiley-VCH. [Link]

-

Abraham, R. J. (2009). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES (Doctoral dissertation, The University of Liverpool). [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. This compound | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. 1H-Indole, 6-methyl- [webbook.nist.gov]

- 12. scienceready.com.au [scienceready.com.au]

The Indole-6-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on its Discovery, History, and Evolving Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-6-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of indole-6-carboxylic acid and its derivatives. It traces the journey from the initial isolation of the parent indole molecule to the development of sophisticated synthetic methodologies that have enabled the exploration of this chemical space for therapeutic applications. Key synthetic strategies, including classical named reactions and modern catalytic approaches, are discussed in detail, with an emphasis on the rationale behind experimental choices. Furthermore, the guide delves into the significant pharmacological applications of indole-6-carboxylic acid derivatives, particularly in oncology and as enzyme inhibitors, supported by structure-activity relationship studies. This document serves as a valuable resource for researchers and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this important class of molecules.

Introduction: The Enduring Legacy of the Indole Nucleus

The story of indole-6-carboxylic acid is intrinsically linked to the broader history of its parent heterocycle, indole. First isolated in 1866 by the German chemist Adolf von Baeyer through the zinc dust reduction of oxindole, a derivative of the dye indigo, the indole nucleus quickly captured the attention of the scientific community.[1] Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, hinted at its fundamental role in biology.[1] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origins from the treatment of indigo dye.[1]

The unique electronic properties of the indole ring, a fusion of a benzene and a pyrrole ring, confer upon it a remarkable versatility. It can participate in a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular architectures. This inherent reactivity, coupled with its prevalence in biologically active molecules, has cemented the indole scaffold as a cornerstone of medicinal chemistry.

The Genesis of Indole-6-Carboxylic Acid: Early Synthetic Endeavors

While the parent indole molecule was discovered in the 19th century, the specific history of indole-6-carboxylic acid is more recent. Early synthetic efforts in indole chemistry were largely focused on understanding the fundamental reactivity of the ring system and developing methods to access substituted derivatives. The precise first synthesis of indole-6-carboxylic acid is not prominently documented in easily accessible historical records, suggesting it may have emerged from systematic studies of electrophilic substitution on the indole ring or through the cyclization of appropriately substituted precursors.

One of the earliest and most influential methods for indole synthesis was the Fischer indole synthesis , developed in 1883 by Emil Fischer. This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone provided a versatile route to a wide range of substituted indoles.[2][3] While not directly yielding indole-6-carboxylic acid in its primary form, modifications and the use of specific starting materials could theoretically lead to its formation.

The 20th century saw the development of numerous other named reactions for indole synthesis, each with its own advantages and limitations. These classical methods laid the groundwork for the eventual targeted synthesis of specific isomers like indole-6-carboxylic acid.

Modern Synthetic Strategies for Indole-6-Carboxylic Acid and Its Derivatives

The advent of modern organic chemistry has provided a powerful toolkit for the efficient and selective synthesis of indole-6-carboxylic acid and its derivatives. These methods offer greater control over regioselectivity and functional group tolerance compared to their historical predecessors.

Synthesis of the Core Scaffold: Indole-6-Carboxylic Acid

A common and straightforward laboratory-scale synthesis of indole-6-carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl indole-6-carboxylate.[4]

Experimental Protocol: Hydrolysis of Methyl Indole-6-Carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve methyl indole-6-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.

-

Addition of Base: Add lithium hydroxide monohydrate to the solution.

-

Heating: Stir the reaction mixture at 60°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Acidification: Dissolve the residue in water and acidify the solution with hydrochloric acid.

-

Isolation: The product, indole-6-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration and dry it thoroughly.[4]

Causality behind Experimental Choices:

-

Solvent System (THF/Methanol/Water): This mixed solvent system is chosen to ensure the solubility of both the starting ester (which is more organic-soluble) and the lithium hydroxide (which is water-soluble), allowing for an efficient reaction.

-

Lithium Hydroxide: A strong base is required to hydrolyze the ester. Lithium hydroxide is a common choice for this transformation.

-

Heating: Increasing the temperature accelerates the rate of the hydrolysis reaction.

-

Acidification: Protonation of the carboxylate salt formed during the reaction is necessary to precipitate the neutral carboxylic acid, which is less soluble in water.

Key Named Reactions for the Synthesis of Indole Derivatives

Several powerful named reactions are employed to construct the indole nucleus of derivatives of indole-6-carboxylic acid. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

a) Leimgruber-Batcho Indole Synthesis:

This two-step method is particularly useful for preparing indoles from o-nitrotoluenes. The first step involves the formation of an enamine, which then undergoes a reductive cyclization to form the indole ring. This method is highly valued in the pharmaceutical industry for its efficiency and high yields.[1]

b) Larock Indole Synthesis:

A palladium-catalyzed reaction between an o-haloaniline and an alkyne, the Larock synthesis provides a direct route to 2,3-disubstituted indoles. This method is notable for its versatility and tolerance of a wide range of functional groups.

c) Gassman Indole Synthesis:

This one-pot synthesis utilizes an aniline and a ketone bearing a thioether substituent to produce 3-thioalkylindoles.[5] The thioether group can be subsequently removed if desired. The reaction proceeds through a[3][6]-sigmatropic rearrangement and is known for its mild reaction conditions.[5]

d) Bischler-Möhlau Indole Synthesis:

One of the older methods, this reaction involves the cyclization of an α-arylaminoketone in the presence of an acid catalyst to form a 2-arylindole.

e) Nenitzescu Indole Synthesis:

This synthesis involves the reaction of a benzoquinone with an enamine to produce 5-hydroxyindole derivatives.[7]

Diagram: Overview of Key Indole Synthesis Strategies

Caption: Key named reactions for the synthesis of the indole nucleus.

Pharmacological Significance and Therapeutic Applications

Indole-6-carboxylic acid and its derivatives have emerged as a rich source of pharmacologically active compounds, with applications spanning various therapeutic areas. Their ability to interact with a wide range of biological targets has made them a focus of intense research in drug discovery.

Anticancer Activity

A significant body of research has focused on the development of indole-6-carboxylic acid derivatives as anticancer agents.[8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Examples of Indole-6-Carboxylic Acid Derivatives with Anticancer Activity

| Compound Class | Target(s) | Mechanism of Action | Reference |

| Hydrazone Derivatives | EGFR | Inhibition of tyrosine kinase activity, cell cycle arrest, induction of apoptosis. | [6] |

| Oxadiazole Derivatives | VEGFR-2 | Inhibition of tyrosine kinase activity, anti-angiogenic effects. | [6] |

| Amide Conjugates with Ketoprofen | Gli1 | Inhibition of Gli1-mediated transcription in the Hedgehog signaling pathway. | [3][9] |

| Pyridinyl Carboxylates | SARS-CoV 3CLpro | Inhibition of viral protease activity. | [3][9] |

EGFR: Epidermal Growth Factor Receptor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; Gli1: Glioma-associated oncogene homolog 1; SARS-CoV 3CLpro: Severe Acute Respiratory Syndrome Coronavirus 3C-like protease.

Enzyme Inhibition

The indole-6-carboxylic acid scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.

-

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: Indolylindazoles and indolylpyrazolopyridines derived from indole-6-carboxylic acid have been identified as inhibitors of ITK, a key enzyme in T-cell signaling.[3][9] These compounds hold potential for the treatment of inflammatory and autoimmune diseases.

-

E. coli MurD Ligase Inhibitors: D-glutamic acid-based inhibitors incorporating the indole-6-carboxylic acid moiety have shown activity against MurD ligase, an essential enzyme in bacterial cell wall biosynthesis.[3][9] This makes them promising candidates for the development of new antibacterial agents.

-

Human Growth Hormone Secretagogue Receptor (GHSR) Antagonists: Piperazine-bisamide analogs derived from indole-6-carboxylic acid have been investigated as antagonists of the GHSR, with potential applications in the treatment of obesity.[3][9]

Diagram: Therapeutic Landscape of Indole-6-Carboxylic Acid Derivatives

Caption: Diverse therapeutic and industrial applications of indole-6-carboxylic acid derivatives.

Structure-Activity Relationships (SAR)

The biological activity of indole-6-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxylic acid moiety. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the context of anticancer agents, the introduction of specific aryl or heteroaryl fragments attached to a linker has been shown to be essential for antitumor activity.[6]

Conclusion and Future Perspectives

From its historical roots in the study of natural dyes to its current status as a privileged scaffold in drug discovery, the journey of indole-6-carboxylic acid and its derivatives is a testament to the enduring power of organic synthesis and medicinal chemistry. The development of novel synthetic methodologies has unlocked a vast chemical space, leading to the discovery of compounds with significant therapeutic potential. As our understanding of disease biology deepens, the indole-6-carboxylic acid scaffold will undoubtedly continue to serve as a versatile platform for the design and development of the next generation of innovative medicines. Future research will likely focus on the development of more stereoselective and atom-economical synthetic methods, as well as the exploration of new biological targets for this remarkable class of molecules.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

- Al-Ostath, A. I., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892.

- A three-component Fischer indole synthesis. (2006).

- Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis. (2005). The Journal of Organic Chemistry, 70(14), 5528-5535.

- Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (2020). Asian Journal of Organic Chemistry, 9(3), 324-336.

- Synthesis of Indole-2-carboxylic Esters. (2020, March 10).

- Indole synthesis: a review and proposed classification. (2010). Beilstein Journal of Organic Chemistry, 6, 108.

- A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684.

-

Gassman indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Indole. (n.d.). In Wikipedia. Retrieved from [Link]

- SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. (2010, March 1). Insubria.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2021). Molecules, 26(15), 4488.

- Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. (2018, December 18). YouTube.

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-6-carboxylic acid | 1670-82-2 [chemicalbook.com]

- 5. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Page loading... [guidechem.com]

- 9. インドール-6-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solid-State Physical Properties of 1-methyl-1H-indole-6-carboxylic acid

Introduction

The indole ring system is a foundational scaffold in medicinal chemistry and materials science, present in a vast array of biologically active molecules and functional materials.[1] 1-methyl-1H-indole-6-carboxylic acid, as a specific derivative, serves as a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[2] For any solid-state compound intended for use in drug development, a thorough understanding of its physical properties is not merely academic but a critical prerequisite for success. Properties such as crystalline form (polymorphism), thermal stability, and solubility directly influence the bulk characteristics, bioavailability, processability, and stability of an active pharmaceutical ingredient (API).[3][4]

This guide provides a comprehensive framework for the solid-state characterization of this compound. It moves beyond a simple data sheet to present a logical, multi-technique workflow grounded in established scientific principles. We will detail the foundational crystallographic data that serves as a benchmark and provide robust, step-by-step protocols for determining essential thermal and solubility properties. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this promising molecule.

Part 1: Molecular Identity and Reference Crystallographic Data

All solid-state investigations begin with confirming the molecular identity and establishing a structural benchmark. While multiple crystalline forms (polymorphs) of a compound can exist, having a definitive single-crystal structure provides an absolute reference for comparison.

Table 1: Molecular and Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| CAS Number | 202745-73-1 | [2][5][6] |

| Molecular Formula | C₁₀H₉NO₂ | [5][7] |

| Molecular Weight | 175.18 g/mol | [5] |

| Appearance | Light yellow to brown solid | [2] |

| InChIKey | DJQOGNYSBOIJKE-UHFFFAOYSA-N | [5][8] |

Crystallographic data for a single crystal of this compound has been deposited in the public eCrystals database, providing the following essential parameters.[7] This structure represents one possible polymorphic form and is the primary reference for all powder diffraction analyses.

Table 2: Single-Crystal X-ray Diffraction Data (at 120 K)

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [7] |

| Space Group | P2(1)2(1)2(1) | [7] |

| Cell Length a | 7.3989(3) Å | [7] |

| Cell Length b | 11.2007(4) Å | [7] |

| Cell Length c | 20.2402(7) Å | [7] |

| Cell Angles α, β, γ | 90.00° | [7] |

Part 2: A Foundational Workflow for Solid-State Characterization

A comprehensive analysis of a solid-state material relies not on a single technique, but on the synergistic use of multiple orthogonal methods.[9] Each technique provides a unique piece of the puzzle, and together they create a high-fidelity picture of the material's properties. The following workflow represents a logical and efficient pathway for characterizing a new batch of this compound.

Part 3: Powder X-ray Diffraction (PXRD) - The Fingerprint of the Solid Form

Expertise & Causality: Powder X-ray Diffraction (PXRD) is the cornerstone of solid-state characterization for crystalline materials.[4][10] Unlike techniques that probe molecular structure, PXRD analyzes the long-range order of the crystal lattice. Each unique crystal structure (polymorph) produces a distinct diffraction pattern, which serves as an unambiguous fingerprint. This makes PXRD the definitive tool for identifying the solid form, detecting polymorphic impurities, and ensuring batch-to-batch consistency, which are non-negotiable requirements in pharmaceutical development.[10]

Experimental Protocol: Phase Identification via PXRD

-

Sample Preparation:

-

Place approximately 20-30 mg of the this compound solid onto a zero-background sample holder (e.g., silicon).

-

Gently press the powder with a flat surface (like a glass slide) to create a level, compact surface. Causality: This step is crucial to ensure a sufficient number of crystallites are irradiated by the X-ray beam and to minimize preferred orientation, where non-spherical crystals align in a specific direction, biasing the resulting peak intensities. Avoid aggressive grinding, which can introduce defects or induce phase changes.

-

-

Instrument Setup & Data Collection:

-

Radiation: Cu Kα (λ = 1.5406 Å).

-

Generator Settings: 40 kV and 40 mA.

-

Scan Type: Continuous scan.

-

Scan Range (2θ): 3° to 40°. Causality: This range is typically sufficient to capture the most characteristic and intense diffraction peaks for organic molecules.

-

Step Size: 0.02°.

-

Scan Speed (Time per Step): 0.5 to 1 second. A slower scan speed improves the signal-to-noise ratio.

-

-

Data Analysis & Validation:

-

Using the single-crystal data from Table 2, generate a theoretical PXRD pattern with appropriate software (e.g., Mercury, TOPAS).

-

Overlay the experimental diffractogram with the theoretical pattern.

-

Validation: The solid form is confirmed if the peak positions (in °2θ) of the experimental data align precisely with the theoretical pattern. Minor variations in relative peak intensities are acceptable and often due to slight preferred orientation effects. The presence of significant peaks in the experimental pattern that are absent in the theoretical one indicates the presence of an impurity or a different polymorphic form.

-

Part 4: Thermal Analysis - Probing Stability and Phase Transitions

Expertise & Causality: Thermal analysis techniques are critical for establishing a compound's stability under heat, a key factor for manufacturing processes like drying and milling, as well as for determining appropriate storage conditions.[11][12] Differential Scanning Calorimetry (DSC) detects thermal events involving heat exchange, such as melting or solid-solid phase transitions, while Thermogravimetric Analysis (TGA) measures mass loss, indicating decomposition or desolvation.[12][13][14]

Protocol: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and to screen for potential polymorphic transitions prior to melting.[13][15][16]

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the solid sample into a standard aluminum DSC pan.

-

Crimp the pan with a non-hermetic (pinhole) lid. Causality: A pinhole lid allows any evolved volatiles (e.g., residual solvent) to escape, preventing a pressure buildup that could distort the thermal events on the thermogram. A hermetic seal is used when the goal is to prevent solvent loss before a specific transition is observed.

-

-

Instrument Program:

-

Gas: Nitrogen purge at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp heat from 25°C to 250°C at a rate of 10°C/min. Causality: A 10°C/min heating rate is standard for pharmaceutical screening; it provides a good balance between resolution and experimental time. The upper temperature limit is chosen to be well above the expected melting point of related indole carboxylic acids.

-

-

-

Data Interpretation:

-

Analyze the resulting heat flow vs. temperature curve.

-

An endothermic peak (a downward-pointing peak) signifies melting.

-

Melting Point (Tₘ): Reported as the onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is proportional to the material's crystallinity.

-

Protocol: Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability and onset temperature of decomposition of the compound.[12][17]

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample into a ceramic or platinum TGA pan.

-

-

Instrument Program:

-

Gas: Nitrogen purge at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp heat from 25°C to 400°C at a rate of 10°C/min.

-

-

-

Data Interpretation:

-

Examine the plot of mass (%) vs. temperature.

-

A significant, sharp drop in mass indicates decomposition.

-

Decomposition Temperature (Tₔ): Reported as the onset temperature of mass loss, which can be precisely determined from the first derivative of the TGA curve (the DTG curve). A lack of mass loss before decomposition indicates the material is an unsolvated, anhydrous form.

-

Part 5: Solubility Profile - A Key Determinant of Bioavailability

Expertise & Causality: For any orally administered API, aqueous solubility is a paramount physical property. It is a primary driver of the dissolution rate, which in turn governs absorption and bioavailability.[18] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[19][20] As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. Therefore, determining its solubility across the physiological pH range of the gastrointestinal tract is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[18]

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Media Preparation:

-

Prepare three aqueous buffer solutions according to USP standards or WHO guidance: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[21]

-

-

Experimental Setup:

-

For each pH condition, add an excess amount of solid this compound to a glass vial containing a known volume of the buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

-

Seal the vials securely.

-

Place the vials in an orbital shaker or similar apparatus set to a constant temperature of 37 ± 1°C.

-

Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand briefly for the excess solid to settle.

-

Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PVDF) to remove all undissolved solid particles. Causality: This step is critical; failure to remove undissolved solid will lead to an overestimation of solubility.

-